Biochemical Potency Differential: RK-24466 Exhibits Sub-Nanomolar Lck Inhibition Versus Comparator PP1 (5 nM) and A-770041 (147 nM)
RK-24466 demonstrates sub-nanomolar inhibitory potency against the Lck (64-509) construct with IC50 < 1 nM (< 0.001 μM) under 5 μM ATP assay conditions . By direct comparison, the widely used Src family inhibitor PP1 inhibits Lck with an IC50 of 5 nM—at least 5-fold weaker potency . A-770041, a more selective but less potent Lck inhibitor, exhibits an IC50 of 147 nM (1 mM ATP)—approximately 150-fold weaker than RK-24466 . This potency differential is non-trivial for experiments requiring complete target engagement at minimal compound concentrations.
| Evidence Dimension | Biochemical inhibition of Lck kinase (IC50) |
|---|---|
| Target Compound Data | < 1 nM (< 0.001 μM) for Lck (64-509); 2 nM (0.002 μM) for LckCD |
| Comparator Or Baseline | PP1: 5 nM for Lck; A-770041: 147 nM for Lck (1 mM ATP) |
| Quantified Difference | RK-24466 ≥ 5-fold more potent than PP1; ≥ 147-fold more potent than A-770041 |
| Conditions | In vitro kinase activity assay; ATP concentration: 5 μM (RK-24466, PP1) or 1 mM (A-770041) |
Why This Matters
Sub-nanomolar potency enables lower working concentrations, reducing the likelihood of off-target effects and solvent toxicity in extended cellular assays.
